![molecular formula C13H22N2O4 B2379541 tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1548293-12-4](/img/structure/B2379541.png)
tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Overview
Description
“tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate” is a chemical compound with a molecular formula of C13H22N2O3 . It is stored in a dry, sealed environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a spirocyclic core with two fused rings . The InChI code, a textual representation of the molecular structure, is1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-5-13(6-9-15)4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 254.33 g/mol . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Scientific Research Applications
Precursor to Biologically Active Natural Products
The compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
Building Blocks in Organic Synthesis
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activities
These derived compounds have shown a wide spectrum of biological activities such as the antibacterial , antifungal , anticancer , antiparasitic , antihistamine and antidepressive activities .
RIPK1 Kinase Inhibitors
In order to find new chemotypes of RIPK1 inhibitors, a virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro [4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
Anti-necroptotic Effect
Among them, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC 50 value of 92 nM . Meanwhile, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
Lead Compound for Further Structural Optimization
Therefore, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)9(16)8-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRSYEKBTGASKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
Synthesis routes and methods
Procedure details
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